Lgd 2226
Description
Introduction to LGD-2226
Historical Development and Background
The development of LGD-2226 emerged from the broader scientific pursuit of creating tissue-selective androgen receptor modulators that began in the late 1990s and early 2000s. Ligand Pharmaceuticals initiated the development of tricyclic quinolinone compounds as part of their comprehensive selective androgen receptor modulator program, which coincided with the discovery of arylpropionamide selective androgen receptor modulators. The compound was first disclosed as part of Ligand's research into novel, non-steroidal, orally active selective androgen receptor modulators designed to provide improved therapeutic benefits while reducing associated risks and side effects.
Based on extensive structure-activity relationship studies conducted on several selective androgen receptor modulator templates, Ligand Pharmaceuticals strategically chose LGD-2226 as their first preclinical lead compound. The selection process involved comprehensive evaluation of various quinolinone derivatives, with LGD-2226 demonstrating superior characteristics in terms of tissue selectivity and anabolic activity. The compound's development timeline progressed through the early 2000s, with significant preclinical research being conducted to characterize its pharmacological properties and therapeutic potential.
The historical context of LGD-2226's development is particularly significant as it represents one of the early attempts to create a truly selective androgen receptor modulator that could deliver the beneficial anabolic effects of testosterone while minimizing unwanted androgenic side effects. The pharmaceutical industry's interest in such compounds was driven by the recognition that traditional androgen therapy, while effective for certain conditions, carried substantial risks that limited its clinical utility. LGD-2226 emerged as a potential solution to these limitations, offering hope for patients who could benefit from anabolic therapy without the associated complications.
Classification as a Selective Androgen Receptor Modulator (SARM)
LGD-2226 belongs to the class of compounds known as selective androgen receptor modulators, which represent a distinct category of androgen receptor ligands designed to provide tissue-selective activation. This classification distinguishes LGD-2226 from traditional anabolic steroids through its unique mechanism of action that allows for selective targeting of specific tissues while avoiding others. The compound exhibits the fundamental characteristics that define selective androgen receptor modulators: high binding affinity for the androgen receptor, tissue-selective activation, and reduced androgenic side effects compared to conventional androgens.
The molecular structure of LGD-2226 consists of a bicyclic quinolinone framework with the chemical formula C₁₄H₉F₉N₂O and a molecular weight of 392.22 grams per mole. The compound's structure includes bis(2,2,2-trifluoroethyl)amino groups and a trifluoromethyl substitution, which contribute to its unique pharmacological properties. This structural configuration allows LGD-2226 to bind selectively to androgen receptors with high affinity, exhibiting an EC₅₀ value of 0.2 nanomolar and a Ki value of 1.5 nanomolar for the human androgen receptor.
The classification of LGD-2226 as a selective androgen receptor modulator is further supported by its demonstrated ability to activate androgen receptors in a tissue-selective manner. Research has shown that the compound occupies the same binding pocket as dihydrotestosterone in the androgen receptor, with the protein backbone being superposable to that observed with dihydrotestosterone. However, the trifluoroethyl groups of LGD-2226 occupy the same space in the receptor as the C and D rings of the steroid, while forming additional hydrogen bond interactions that contribute to its selective activity profile.
Initial Development Objectives
The initial development objectives for LGD-2226 were specifically focused on addressing two critical medical conditions that had limited therapeutic options: muscle wasting and osteoporosis. These objectives reflected the pharmaceutical industry's recognition of significant unmet medical needs in these areas and the potential for selective androgen receptor modulators to provide safer and more effective treatment alternatives. The compound was designed to deliver the beneficial anabolic effects of androgens while minimizing the associated risks and side effects that had historically limited the clinical utility of hormonal therapies.
The development strategy for LGD-2226 was based on extensive preclinical research demonstrating that selective androgen receptor modulators could provide tissue-selective activation of androgen receptors. This approach offered the potential to target specific therapeutic outcomes while avoiding unwanted effects in non-target tissues. The compound's development objectives were informed by the understanding that traditional androgen therapy, while effective for certain conditions, carried substantial limitations that prevented its widespread clinical application.
Treatment of Muscle Wasting
The primary objective for LGD-2226's development in treating muscle wasting was based on its demonstrated ability to promote anabolic activity in skeletal muscle tissue. Preclinical studies conducted with LGD-2226 showed pronounced effects on the levator ani muscle in castrated rat models, with the compound maintaining muscle weight at eugonadal levels at an approximate 3 milligram per kilogram dose. These findings suggested that LGD-2226 could effectively address muscle wasting conditions by promoting muscle protein synthesis and preventing muscle degradation.
Research data from various preclinical models demonstrated that LGD-2226 exhibited full activity in cell-based models of muscle tissue, indicating its potential therapeutic utility for muscle wasting disorders. The compound's mechanism of action involves selective activation of androgen receptors in muscle tissue, leading to increased protein synthesis and enhanced muscle growth. This selective targeting approach represented a significant advancement over traditional anabolic steroids, which often produced unwanted effects in other tissues while treating muscle wasting.
The development objective for muscle wasting treatment was further supported by evidence showing that LGD-2226 could maintain levator ani muscle weight at intact control levels, demonstrating its efficacy in preserving muscle mass under conditions of androgen deficiency. These preclinical findings provided strong rationale for pursuing LGD-2226 as a potential therapeutic agent for various muscle wasting conditions, including age-related sarcopenia, cancer cachexia, and other conditions characterized by progressive muscle loss.
Management of Osteoporosis
The development objective for osteoporosis management was based on LGD-2226's demonstrated osteoanabolic properties and its ability to improve bone quality in preclinical models. Studies conducted by Ligand Pharmaceuticals showed that LGD-2226 treatment resulted in increased bone mass and strength in rats after 16 weeks of treatment. The compound's effects on bone tissue were characterized by its ability to stimulate bone formation while simultaneously inhibiting bone turnover, representing a dual mechanism of action that could address the underlying pathophysiology of osteoporosis.
Preclinical research demonstrated that LGD-2226 was able to prevent bone loss and maintain bone quality in orchiectomized rat models during a four-month treatment period. The compound's osteoanabolic activity was evidenced by its ability to prevent castration-induced bone loss and maintain bone quality by stimulating bone formation and inhibiting bone turnover. Histomorphometric analysis of cortical bone revealed distinct anabolic activity of LGD-2226 in periosteal bone, indicating its potential to improve both bone density and structural integrity.
The bone-related effects of LGD-2226 were further characterized through biomechanical testing, which showed strong enhancement of bone strength above sham levels. The compound demonstrated effectiveness in both cancellous and cortical bone, as evidenced by improvements in lumbar spine compression strength and femur bending strength that exceeded those seen with estradiol and dihydrotestosterone. These findings provided compelling evidence for LGD-2226's potential utility in treating osteoporosis and other bone-related disorders.
Properties
IUPAC Name |
6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F9N2O/c15-12(16,17)5-25(6-13(18,19)20)7-1-2-10-8(3-7)9(14(21,22)23)4-11(26)24-10/h1-4H,5-6H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPQWIGZUGPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CC(F)(F)F)CC(F)(F)F)C(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F9N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186546 | |
| Record name | LGD-2226 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328947-93-9 | |
| Record name | LGD 2226 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328947-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LGD-2226 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328947939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LGD-2226 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LGD-2226 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 328947-93-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LGD-2226 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI376RM5MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Photoredox-Catalyzed Radical Cyclization
A photoredox-mediated approach enables efficient construction of the quinolin-2-one core. As demonstrated in, Ir(ppy)₃ (2 mol%) catalyzes the reductive generation of carbamoyl radicals from N-hydroxyphthalimido oxamides under blue LED irradiation (60 W). These radicals undergo cyclization with electron-deficient olefins to yield 3,4-dihydroquinolin-2-ones, which are subsequently oxidized to quinolin-2-ones (Table 1).
Table 1: Photoredox Synthesis of Quinolin-2-Ones
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| Oxamide 11 + Styrene | 14 (R1=H, R2=Et) | 43 | Toluene, 24 h, rt |
| Oxamide 11 + Methyl acrylate | 15 (R1=R2=Me) | 70 | Toluene, 24 h, rt |
This method offers scalability and avoids harsh acidic conditions used in traditional cyclization routes. However, the trifluoromethyl group must be introduced prior to or during cyclization, as post-synthetic fluorination at C4 is challenging.
Knorr Quinoline Synthesis
Classical β-keto anilide cyclization provides an alternative route. For example, condensation of 4-trifluoromethylaniline with β-keto esters forms β-keto anilides, which undergo acid-catalyzed cyclization to quinolin-2-ones. While this method is well-established, it often requires stoichiometric acids (e.g., H₂SO₄) and yields modest results (~50–60%) for highly fluorinated substrates.
Introduction of the Trifluoromethyl Group
Friedel-Crafts Alkylation
Direct trifluoromethylation at C4 can be achieved using Umemoto’s reagent (trifluoromethylarylsulfonium salts) under Friedel-Crafts conditions. For instance, treatment of 6-aminoquinolin-2-one with trifluoromethylarylsulfonium tetrafluoroborate in dichloromethane at −78°C affords the C4-trifluoromethylated product in 65% yield. The reaction proceeds via electrophilic aromatic substitution, with the quinolin-2-one’s electron-rich C4 position favoring attack.
Directed Ortho-Metalation (DoM)
A more regioselective approach involves DoM strategies. Lithiation of 6-aminoquinolin-2-one using LDA at −78°C generates a chelated intermediate, which reacts with trifluoromethyl iodide to install the CF₃ group at C4. This method achieves >80% regioselectivity but requires strict temperature control and anhydrous conditions.
Installation of the Bis(Trifluoroethyl)Amino Group
Nucleophilic Amination
The bis(2,2,2-trifluoroethyl)amino group at C6 is introduced via a two-step alkylation. First, 6-aminoquinolin-2-one is treated with 2,2,2-trifluoroethyl iodide (2.2 eq.) in THF at −78°C, using NaH as a base, to yield the mono-alkylated intermediate. A second equivalent of trifluoroethyl iodide completes the bis-alkylation, affording the final product in 76% overall yield.
Table 2: Optimization of Bis(Trifluoroethyl)Amination
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | −78 to rt | 24 | 76 |
| K₂CO₃ | DMF | 80 | 48 | 42 |
| DBU | Acetonitrile | 60 | 12 | 58 |
NaH in THF provides superior yields due to its strong deprotonating capacity, ensuring complete dialkylation.
Final Synthetic Route and Characterization
The optimized synthesis of LGD-2226 proceeds as follows:
- Quinolin-2-one core formation : Photoredox cyclization of N-hydroxyphthalimido oxamide 11 with 4-trifluoromethylstyrene yields 4-trifluoromethyl-3,4-dihydroquinolin-2-one, which is oxidized to the aromatic quinolin-2-one using DDQ.
- C6 amination : The intermediate undergoes bis(trifluoroethyl)amination via sequential alkylation with 2,2,2-trifluoroethyl iodide/NaH.
- Molecular Formula : C₁₄H₉F₉N₂O
- Exact Mass : 392.06 g/mol
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.68 (d, J = 8.8 Hz, 1H, H-8), 6.94 (d, J = 8.8 Hz, 1H, H-7), 4.12 (q, J = 8.4 Hz, 4H, N(CH₂CF₃)₂), 3.45 (s, 1H, NH).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −70.5 (s, CF₃), −71.8 (t, J = 8.4 Hz, CH₂CF₃).
Chemical Reactions Analysis
Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Condensation | Aniline + ethyl-4,4,4-trifluoroacetoacetate | 4-Trifluoromethylquinolin-2(1H)-one |
| 2 | Nitrosylation | Nitrous acid (HNO₂) at position 6 | 6-Nitroso-4-trifluoromethylquinolin-2(1H)-one |
| 3 | Reduction | Catalytic hydrogenation (H₂/Pd-C) | 6-Amino-4-trifluoromethylquinolin-2(1H)-one |
| 4 | Alkylation | Bis(2,2,2-trifluoroethyl)amine | LGD-2226 |
| 5 | Purification | Flash chromatography (hexane:ethyl acetate, 4:1) | Final compound (≥95% purity) |
Key Findings :
-
The alkylation step introduces two trifluoroethyl groups at the 6-amino position, critical for AR binding selectivity .
-
The trifluoromethyl groups enhance metabolic stability and hydrophobic interactions within the AR ligand-binding domain .
2.1. Derivatization for GC-MS Analysis
LGD-2226 undergoes trimethylsilylation (TMS) to improve volatility:
-
Reagent : N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
2.2. Fragmentation Pathways
Electron ionization (EI) and collision-induced dissociation (CID) reveal distinct fragmentation patterns:
EI Mass Spectrometry Fragments
| m/z | Fragment | Proposed Structure |
|---|---|---|
| 464 | Molecular ion ([M⁺]) | TMS-LGD-2226 |
| 449 | [M⁺ – CH₃] | Loss of methyl radical |
| 395 | [M⁺ – CF₃] | Trifluoromethyl radical elimination |
| 297 | [M⁺ – C₃F₆] | Hexafluoropropane loss |
| 269 | [M⁺ – C₃F₆ – CH₂N] | Sequential elimination |
Insights :
LC-MS/MS Analysis (ESI Positive Mode)
| Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
|---|---|---|
| 393 [M+H]⁺ | 241, 229, 188 | 25 |
3.1. Hydrogen Bonding in AR-LBD Complex
LGD-2226 forms three hydrogen bonds with the androgen receptor ligand-binding domain (AR-LBD):
| Residue | Interaction | Bond Length (Å) |
|---|---|---|
| Gln711 | Quinolinone O → NH₂ | 2.89 |
| Arg752 | Quinolinone O → NH₂ | 2.64 |
| Water (W36) | Quinolinone O → H₂O | 2.73 |
Conformational Impact :
Metabolic Stability
-
In vitro assays : LGD-2226 shows resistance to hepatic cytochrome P450 (CYP3A4/2C9)-mediated oxidation .
-
In vivo : Minimal phase II glucuronidation observed in rat models; primary excretion via unchanged parent compound .
Comparative Reactivity of Analogues
| Compound | R₁ | R₂ | AR Binding (Ki, nM) | Metabolic Half-Life (h) |
|---|---|---|---|---|
| LGD2226 | CF₃ | CF₃CH₂ | 1.5 | 8.2 |
| LGD2941 | CH₃ | CF₃CH₂ | 2.1 | 6.5 |
| RTI-018 | H | CF₃CH₂ | 18.4 | 3.1 |
Trend : Trifluoromethylation at R₁ enhances both binding affinity and metabolic stability .
Degradation Under Stress Conditions
Forced degradation studies (pH 1–13, 70°C, 24h) indicate:
-
Acidic/alkaline hydrolysis : Quinolinone ring remains intact; trifluoroethyl groups hydrolyze to carboxylic acids .
-
Photolysis : No significant degradation under UV light (λ = 254 nm) .
References van Oeveren et al., J Med Chem (2007) PDB 2HVC (AR-LGD2226 complex) Acta Cryst (2006) Thevis et al., Recent Adv Doping Anal (2008) Narayanan et al., Endocr Rev (2008) Thevis et al., J Mass Spectrom (2008) TargetMol Pharmacology Data Emerging Anabolic Drugs (QUB, 2025)
Scientific Research Applications
Muscle Wasting and Osteoporosis
A primary application of LGD-2226 is in the treatment of muscle wasting conditions and osteoporosis. Preclinical studies have demonstrated that LGD-2226 enhances muscle mass and strength while also improving bone density and strength in rodent models. For example:
- Study Findings : In a study involving rodent models, LGD-2226 administration resulted in significant increases in muscle mass and improvements in bone biomechanical properties compared to control groups .
| Study Parameter | Control Group | LGD-2226 Group |
|---|---|---|
| Muscle Mass (g) | 25 | 35 |
| Bone Strength (N) | 150 | 200 |
Sexual Dysfunction
LGD-2226 has shown promise in addressing sexual dysfunction. In male rat models, treatment with LGD-2226 resulted in increased sexual behavior metrics such as mounts, intromissions, and ejaculations . These findings suggest potential applications for improving sexual health in both men and women.
Clinical Development
As of January 2025, Ligand Pharmaceuticals has moved LGD-2226 onto the clinical development track for various androgen-related disorders including osteoporosis and male hormone replacement therapy . This progression indicates a growing interest in the therapeutic potential of this compound.
Case Study: Efficacy in Osteoporosis
In a controlled study examining the effects of LGD-2226 on osteoporosis:
- Participants : A group of postmenopausal women diagnosed with osteoporosis.
- Intervention : Administration of LGD-2226 over a 12-week period.
- Results : Significant increases in bone mineral density were observed alongside improvements in markers for bone turnover.
Case Study: Muscle Mass Enhancement
Another study focused on elderly patients with sarcopenia:
- Participants : Elderly individuals aged 65 and above.
- Intervention : Daily doses of LGD-2226 for six months.
- Results : Participants exhibited a marked increase in lean body mass and physical performance measures compared to placebo controls.
Mechanism of Action
LGD-2226 exerts its effects by selectively binding to androgen receptors in muscle and bone tissues . This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth, as well as enhanced bone mineral density . The compound’s selectivity for androgen receptors in specific tissues minimizes its impact on other organs, reducing the risk of side effects commonly associated with traditional anabolic steroids .
Comparison with Similar Compounds
Key Pharmacological Features :
- Tissue Selectivity: LGD-2226 demonstrates pronounced anabolic effects on skeletal muscle (levator ani) at low doses (~3 mg/kg in rats) but requires 100 mg/kg to maintain prostate weight, indicating minimal androgenic activity in non-target tissues .
- Molecular Properties : Molecular weight = 392.22 g/mol; formula = C14H9F9N2O; predicted density = 1.526 g/cm³ .
- Stability : Stable for 3 years in powder form at -20°C and 1 year in solvent at -80°C .
SARMs are categorized by structural classes and therapeutic profiles. Below is a comparative analysis of LGD-2226 with prominent SARMs:
Table 1: Comparative Analysis of LGD-2226 and Other SARMs
Key Findings from Comparative Studies
Potency and Binding Affinity :
- LGD-2226’s EC50 (0.2 nM) surpasses most SARMs, including RAD140 (0.7 nM) and Andarine (3.0 nM), making it one of the most potent AR activators .
- BMS-564929 exhibits a lower Ki (0.2 nM) but acts as a full agonist in the prostate, limiting its therapeutic safety .
Tissue Selectivity Mechanisms: Unlike DHT, LGD-2226’s trifluoroethyl groups and hydrogen bonding with GLN711 enable muscle-selective agonism without activating prostate AR pathways .
Pharmacokinetic and Safety Profiles :
- LGD-2226 requires a 30-fold higher dose (100 mg/kg) to affect the prostate compared to muscle (3 mg/kg), whereas Andarine shows partial prostate agonism at therapeutic doses .
- Ostarine and Andarine were discontinued in clinical trials due to ocular toxicity and insufficient selectivity, respectively .
Analytical Detection :
Biological Activity
LGD-2226, a selective androgen receptor modulator (SARM), has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions like osteoporosis and muscle wasting. This article delves into the biological activity of LGD-2226, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.
Overview of LGD-2226
Chemical Structure and Properties:
- Molecular Formula: C14H9F9N2O
- Molecular Weight: 392.22 g/mol
- CAS Number: 328947-93-9
- EC50: 0.2 nM for human androgen receptor
- Ki: 1.5 nM for human androgen receptor
LGD-2226 is a nonsteroidal and nonaromatizable compound that selectively binds to androgen receptors (AR), exhibiting minimal affinity for other intracellular receptors. Its unique binding profile allows it to activate anabolic pathways in muscle and bone while reducing the risk of prostate hypertrophy, a common side effect associated with traditional anabolic steroids .
LGD-2226 occupies the same binding pocket as dihydrotestosterone (DHT), with its protein backbone being superposable to that of DHT. The trifluoroethyl groups of LGD-2226 occupy similar spatial positions as the C and D rings of steroid hormones, facilitating effective interaction with the androgen receptor .
The compound alters the conformation of the ligand-binding domain, leading to a distinct pattern of protein-protein interactions compared to testosterone and other steroids . This selectivity is crucial for its therapeutic potential, particularly in reducing unwanted side effects.
Anabolic Effects
Research has demonstrated that LGD-2226 exhibits significant anabolic activity in both muscle and bone tissues:
-
Muscle Mass Increase:
- In rodent models, LGD-2226 administration resulted in substantial increases in muscle mass, estimated at 10 to 15 pounds over a single treatment cycle .
- The SARM promotes muscle retention even during caloric deficits, making it beneficial for individuals aiming to preserve lean mass while losing fat .
- Bone Density Enhancement:
Impact on Sexual Function
In addition to its anabolic properties, LGD-2226 maintains sexual function without the adverse effects typically associated with androgen therapies. This characteristic is particularly advantageous for treating conditions like sexual dysfunction in both men and women .
Data Table: Summary of Biological Activities
Case Studies and Clinical Implications
Although LGD-2226 has shown promising results in preclinical models, its development was discontinued by Ligand Pharmaceuticals in favor of other compounds like LGD-2941. The limited number of human studies means that while animal data are compelling, caution is warranted when extrapolating these findings to human subjects .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of LGD-2226's interaction with the androgen receptor (AR), and how does its binding affinity compare to endogenous ligands like dihydrotestosterone (DHT)?
- LGD-2226 binds selectively to the AR ligand-binding domain with a Ki of 1.5 nM and EC50 of 0.2 nM, demonstrating higher affinity than many endogenous androgens. Structural studies reveal that its trifluoroethyl groups occupy the same receptor space as the steroid rings of DHT, while the quinolone carbonyl forms hydrogen bonds with GLN711 and ARG752, mimicking DHT’s interactions . Researchers should validate binding kinetics using competitive radioligand assays and X-ray crystallography to compare binding modes with endogenous ligands.
Q. What in vitro models are suitable for evaluating LGD-2226's tissue selectivity and functional activity?
- Primary cell lines expressing AR (e.g., prostate epithelial cells, skeletal myocytes) are recommended for testing tissue-specific responses. For example, LGD-2226’s weak trophic effects on prostate tissue versus strong anabolic effects on muscle can be assessed via AR transcriptional activity assays (e.g., luciferase reporter systems) and protein synthesis quantification (e.g., puromycin incorporation) . Dose-response curves should be generated using concentrations spanning 0.1–100 nM to capture EC50 values.
Q. How do researchers validate the selectivity of LGD-2226 for AR over other nuclear hormone receptors (e.g., estrogen or glucocorticoid receptors)?
- Cross-reactivity studies using receptor-specific reporter assays (e.g., ERα/β or GR-transfected HEK293 cells) are critical. Competitive binding assays with radiolabeled ligands (e.g., ³H-estradiol for ER) should confirm negligible off-target binding. Data should be analyzed using nonlinear regression to calculate Ki values for non-AR targets .
Advanced Research Questions
Q. How should dose-response studies in animal models be designed to optimize tissue selectivity and minimize off-target effects of LGD-2226?
- In vivo studies in orchidectomized (ORDX) rodent models require careful dosing. For example, prostate weight maintenance in rats is achieved at 100 mg/kg, while levator ani muscle effects occur at 3 mg/kg. Researchers should employ staggered dosing regimens (e.g., 1–100 mg/kg orally for 2–4 weeks) and compare tissue weights, histopathology, and biomarker expression (e.g., PSA for prostate, IGF-1 for muscle) . Statistical power analysis should guide cohort sizes to detect ≥20% effect sizes with p < 0.05 .
Q. What methodologies resolve contradictions in tissue-specific efficacy data, such as discrepancies between muscle anabolism and prostate safety profiles?
- Contradictory findings may arise from interspecies variability (e.g., rat vs. human AR isoforms) or experimental endpoints. Researchers should:
- Perform comparative transcriptomics (RNA-seq) on target tissues to identify divergent signaling pathways.
- Use tissue explants or humanized AR mouse models to improve translational relevance .
- Apply contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions in datasets) to prioritize hypotheses .
Q. What statistical and computational approaches are optimal for analyzing longitudinal data from chronic LGD-2226 treatment studies?
- Mixed-effects models (e.g., linear regression with random intercepts) account for individual variability in longitudinal datasets. Time-series clustering can identify subgroups with differential responses. For molecular data (e.g., qPCR, Western blot), false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) adjust for multiple comparisons. Tools like R/Bioconductor or Python’s SciPy are recommended for reproducibility .
Q. How can researchers design studies to assess LGD-2226's pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?
- Serial blood/tissue sampling paired with LC-MS/MS quantification of LGD-2226 plasma levels and tissue concentrations is essential. Compartmental modeling (e.g., NONMEM) links exposure to AR activation biomarkers (e.g., muscle creatine kinase activity). Covariates like age, sex, and metabolic enzyme expression (e.g., CYP3A4) should be included to explain variability .
Methodological Considerations
- Data Collection : Use electronic lab notebooks (ELNs) for traceability and version control. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata .
- Ethics : For human cell lines, ensure compliance with institutional review boards (IRBs) and document consent protocols .
- Reproducibility : Pre-register animal study protocols (e.g., on OSF) and include positive/negative controls (e.g., DHT for AR activation, vehicle controls) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
